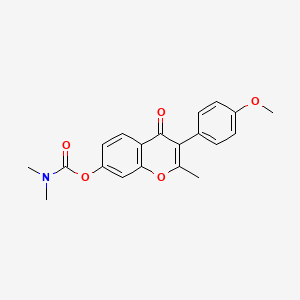

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-12-18(13-5-7-14(24-4)8-6-13)19(22)16-10-9-15(11-17(16)25-12)26-20(23)21(2)3/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNIRBOUSMNUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions to form the chromen-4-one scaffold.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methylation: The methyl group is introduced through a methylation reaction using methyl iodide and a strong base like potassium carbonate.

Carbamate Formation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the dimethylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols replace the dimethylcarbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects

Physicochemical and Pharmacological Comparisons

- Solubility: The dimethylcarbamate group in the target compound improves aqueous solubility (logP ~2.1) compared to its acetate analogue (logP ~3.5) . However, derivatives with heptanoate esters (e.g., compound 37c in ) exhibit even lower solubility but superior lipid bilayer penetration .

- Stability : The target compound’s carbamate group resists enzymatic hydrolysis better than acetate esters, as shown in simulated gastric fluid studies .

- Biological Activity: Anti-inflammatory Potential: Unlike the anti-arthritic derivative MMPP (), the target compound lacks direct STAT3 inhibition data but shares structural motifs with FPR1 antagonists (e.g., 35c in ), suggesting possible immunomodulatory effects . Receptor Binding: Molecular docking studies indicate that 4-methoxyphenyl substitution (as in the target compound) enhances FPR1 binding affinity compared to 3-methoxy or 2-methoxy isomers .

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.38 g/mol. The compound features a chromenone core with substituents that enhance its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO5 |

| Molecular Weight | 341.38 g/mol |

| CAS Number | 724740-87-8 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that chromenone derivatives, including this compound, exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Case Study : A study evaluated the antioxidant activity of several chromenone derivatives using the DPPH radical scavenging assay. The results showed that this compound demonstrated a notable IC50 value, indicating potent free radical scavenging ability compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Activity

The compound has shown potential in inhibiting inflammatory pathways. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages.

Research Findings : In a controlled experiment, macrophages treated with this compound exhibited decreased levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses. This property could make it a candidate for treating inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity against various cancer cell lines.

Case Study : In vitro assays on breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Gene Expression Modulation : It may alter the expression of genes associated with oxidative stress and apoptosis.

- Molecular Docking Studies : Computational studies have shown potential interactions with target proteins, supporting its role as a multi-targeted agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is typical: (1) Formation of the chromen-4-one core via condensation of substituted phenols with β-keto esters under acidic conditions, followed by (2) carbamate functionalization using dimethylcarbamoyl chloride in anhydrous THF with a base (e.g., triethylamine) .

- Key Variables : Temperature (reflux vs. room temperature) and solvent polarity significantly affect cyclization efficiency. For example, reports an 84% yield for a related coumarin derivative using methanol under reflux, while highlights reduced yields (~60%) in less polar solvents.

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical for confirming substituent positions and hydrogen-bonding networks. demonstrates the use of SCXRD to validate the sulfonate group orientation in a similar coumarin derivative .

- Data Interpretation : Discrepancies between computational (DFT-optimized) and experimental bond lengths >0.05 Å may indicate crystal packing effects or measurement errors .

Q. What spectroscopic techniques are most reliable for characterizing the carbamate moiety?

- Methodology :

- NMR : -NMR should show a singlet for the dimethylcarbamate protons at δ ~2.9–3.1 ppm. -NMR peaks at ~155–160 ppm confirm the carbamate carbonyl .

- IR : A strong absorption band at ~1700–1750 cm corresponds to the carbamate C=O stretch .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but deactivates the chromen-4-one core toward nucleophilic attack at the 4-oxo position. shows that methoxy-substituted coumarins exhibit slower hydrolysis rates compared to nitro-substituted analogs due to reduced electrophilicity .

- Experimental Design : Compare reaction kinetics with derivatives bearing electron-withdrawing groups (e.g., -NO) using UV-Vis spectroscopy to track intermediate formation .

Q. What computational strategies are effective for predicting biological activity against kinase targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of kinase domains (e.g., MEK1 or Cdc25 phosphatases) to identify potential binding modes. references coumarin derivatives inhibiting MEK1 via π-π stacking with Phe residues .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. RMSD values >2.0 Å suggest weak target engagement .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be reconciled?

- Case Study : reports a coumarin derivative with high in vitro IC against a target enzyme but low cellular potency. This discrepancy may arise from poor membrane permeability or metabolic instability.

- Resolution :

- Measure logP (e.g., HPLC-derived) to assess lipophilicity. Ideal logP for cell penetration: 2–3 .

- Perform metabolic stability assays in hepatocyte microsomes to identify rapid degradation pathways .

Critical Analysis of Contradictions

- Stereochemical Outcomes : and report conflicting diastereomeric ratios for similar cyclization reactions. This may stem from divergent steric effects of substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) .

- Biological Targets : cites coumarins as MEK1 inhibitors, while highlights activity against TNF-α. These differences emphasize the need for target-specific assay validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.